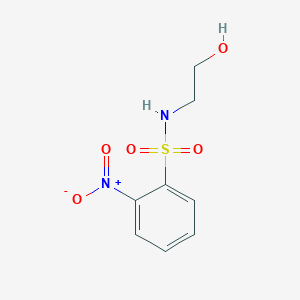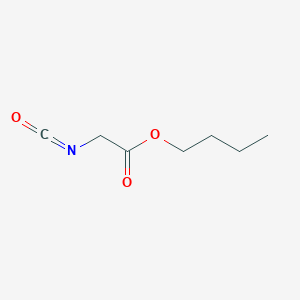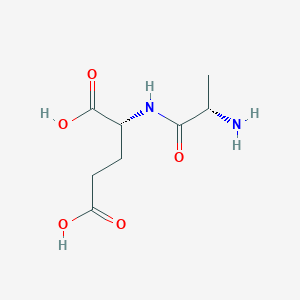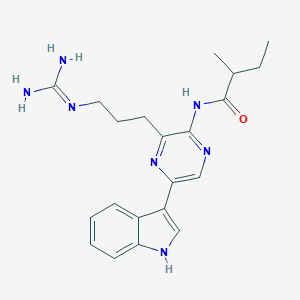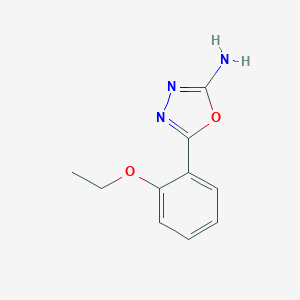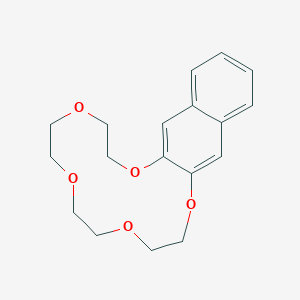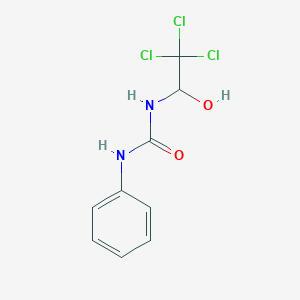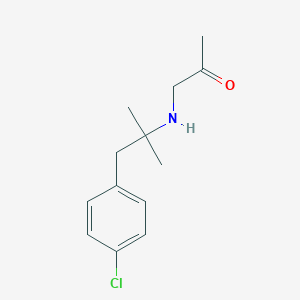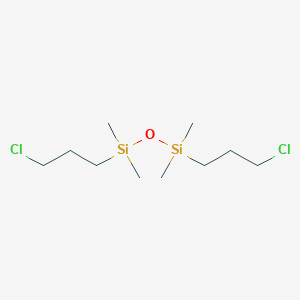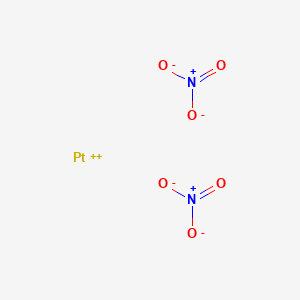
Nitrato de platino(II) dinitrato
Descripción general
Descripción
Platinum dinitrate, also known as platinum(II) nitrate, is a chemical compound with the molecular formula N₂O₆Pt. It is a coordination compound where platinum is in the +2 oxidation state, coordinated to two nitrate ions. This compound is known for its applications in various fields, including catalysis and material science, due to its unique chemical properties .
Aplicaciones Científicas De Investigación
Platinum dinitrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other platinum compounds and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in chemotherapy and other therapeutic applications.
Industry: Utilized in the production of catalysts for chemical reactions and in the electronics industry for plating and coating applications
Mecanismo De Acción
Target of Action
Platinum-based compounds, such as Platinum Dinitrate, primarily target DNA within the cell . They bind to the DNA, causing cross-linking and preventing DNA replication . This DNA damage triggers apoptosis, or programmed cell death .
Mode of Action
Platinum Dinitrate, like other platinum compounds, forms a square planar complex with the DNA molecule . The platinum atom binds to two adjacent guanine bases or a guanine and an adjacent adenine . This binding distorts the DNA helix and inhibits DNA replication and transcription .
Biochemical Pathways
The binding of Platinum Dinitrate to DNA affects several biochemical pathways. It inhibits DNA replication and transcription, disrupting the cell cycle and leading to cell death . Additionally, the DNA damage triggers the cell’s repair mechanisms. If the damage is too severe to repair, the cell undergoes apoptosis .
Pharmacokinetics
The pharmacokinetics of Platinum Dinitrate are similar to those of other platinum compounds. After administration, the compound is distributed throughout the body, with the highest concentrations found in the liver, prostate, and kidney . The compound is present in tissues for as long as 180 days after the last administration .
Result of Action
The primary result of Platinum Dinitrate’s action is the death of cancer cells. By binding to DNA and disrupting replication and transcription, the compound prevents the cells from dividing and growing . This can lead to the shrinkage of tumors and a reduction in cancer symptoms .
Action Environment
The action of Platinum Dinitrate can be influenced by various environmental factors. For example, the compound may be more effective in an oxygen-rich environment, as oxygen can enhance the cytotoxic effects of platinum compounds . Additionally, the compound’s stability and efficacy can be affected by pH, temperature, and the presence of other substances .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Platinum dinitrate can be synthesized through the reaction of platinum metal or platinum compounds with nitric acid. One common method involves dissolving platinum in aqua regia to form chloroplatinic acid, which is then reacted with nitric acid to produce platinum dinitrate . The reaction conditions typically involve controlled temperatures and concentrations to ensure the complete conversion of platinum to its dinitrate form.
Industrial Production Methods: In industrial settings, the production of platinum dinitrate often involves the use of platinum sponge or other platinum-containing materials. These materials are treated with nitric acid under specific conditions to yield platinum dinitrate. The process may involve multiple steps, including purification and crystallization, to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Platinum dinitrate undergoes various chemical reactions, including:
Oxidation: Platinum dinitrate can be oxidized to higher oxidation states of platinum.
Reduction: It can be reduced to elemental platinum or other lower oxidation state compounds.
Substitution: The nitrate ligands can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or ozone can be used.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly employed.
Substitution: Ligands such as ammonia or phosphines can replace the nitrate ions under appropriate conditions.
Major Products Formed:
Oxidation: Higher oxidation state platinum compounds.
Reduction: Elemental platinum or platinum(0) complexes.
Substitution: Various platinum coordination complexes with different ligands.
Comparación Con Compuestos Similares
Platinum(IV) nitrate: A higher oxidation state compound with different reactivity and applications.
Tetraammineplatinum(II) nitrate: A coordination complex with ammonia ligands instead of nitrate.
Uniqueness: Platinum dinitrate is unique due to its specific oxidation state and coordination environment, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial applications .
By understanding the detailed properties and applications of platinum dinitrate, researchers and industry professionals can harness its potential for various innovative uses
Propiedades
IUPAC Name |
platinum(2+);dinitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2NO3.Pt/c2*2-1(3)4;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAHZABTSDUXMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
N2O6Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171686 | |
| Record name | Platinum dinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18496-40-7 | |
| Record name | Platinum dinitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018496407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum dinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Platinum dinitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.516 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




